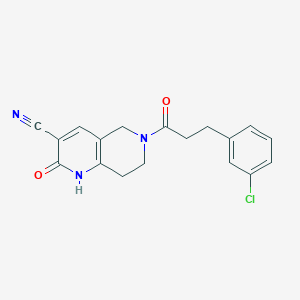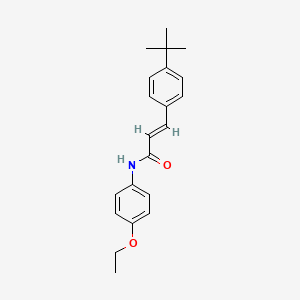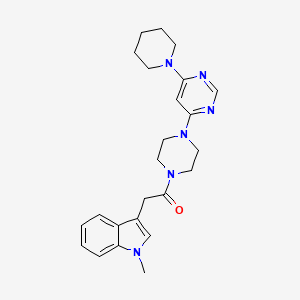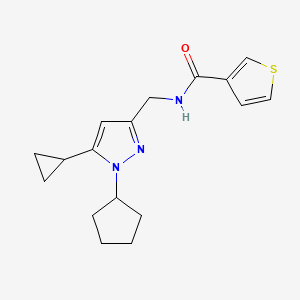
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that integrates a thiazole ring, aniline moiety, and a morpholino group, lending it significant chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide involves a multi-step synthesis process. Typically, the synthesis begins with the formation of the thiazole ring, which is achieved through the condensation of appropriate ketones and thioamides under controlled conditions. This is followed by the introduction of the morpholino group via nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis using similar principles. The process often includes automated sequential synthesis reactors to ensure high yield and purity. Key conditions include maintaining optimal temperature, pressure, and pH levels to control reaction kinetics and product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide undergoes various types of chemical reactions including:
Oxidation: : Converts specific functional groups to higher oxidation states.
Reduction: : Involves the gain of electrons by certain functional groups.
Substitution: : Replaces atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and catalysts like Lewis acids.
Major Products Formed
The products formed depend on the reaction type. For instance:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Yields the corresponding reduced amines or alcohols.
Substitution: : Results in various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Used as a reagent in organic synthesis to develop new reactions and study reaction mechanisms.
Biology
Employed in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine
Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
Applied in the production of advanced materials, coatings, and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways like signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Unique Features
Structural Uniqueness: : Incorporates diverse functional groups that provide specific reactivity.
Biological Activity: : Exhibits unique interaction with biological targets.
Similar Compounds
(Z)-3,4-dimethyl-N-(4-phenylthiazol-2(3H)-ylidene)aniline: : Lacks the morpholino group, leading to different biological interactions.
3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline: : A similar base structure but different reactivity and applications.
This detailed exploration of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide highlights its diverse roles and importance in scientific research and industry
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(14-17(16)2)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWCNXXFXCFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
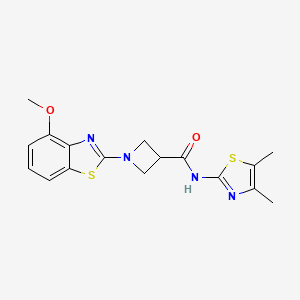
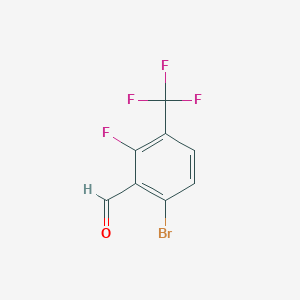
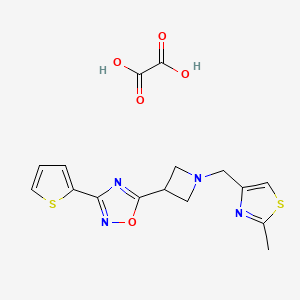
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)
![1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-3-carboxylic Acid](/img/structure/B2972613.png)
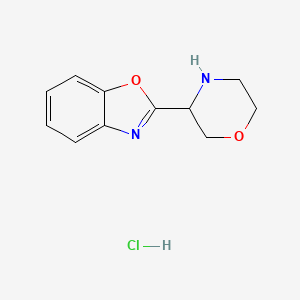
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)
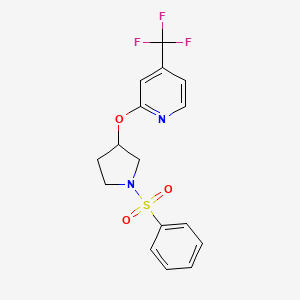
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2972619.png)
